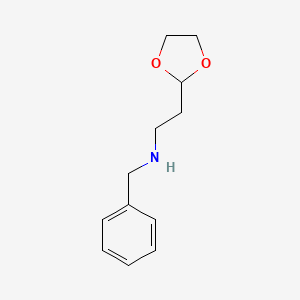

N-benzyl-2-(1,3-dioxolan-2-yl)ethanamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H17NO2 |

|---|---|

Molecular Weight |

207.27 g/mol |

IUPAC Name |

N-benzyl-2-(1,3-dioxolan-2-yl)ethanamine |

InChI |

InChI=1S/C12H17NO2/c1-2-4-11(5-3-1)10-13-7-6-12-14-8-9-15-12/h1-5,12-13H,6-10H2 |

InChI Key |

RDVKJAZTOVBREC-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(O1)CCNCC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for N Benzyl 2 1,3 Dioxolan 2 Yl Ethanamine and Analogues

Laboratory-Scale Synthesis Routes

Nucleophilic Ring-Opening Strategies of 1,3-Dioxolane (B20135) Derivatives

The 1,3-dioxolane ring is generally stable to a wide range of reagents, which makes it an effective protecting group for carbonyl compounds. organic-chemistry.org However, under specific catalytic conditions, the ring can be opened by nucleophiles, offering a potential route to functionalized products.

The direct reaction of 1,3-dioxolane derivatives with amine reagents to form amino alcohols or their ethers is a challenging transformation due to the inherent stability of the acetal (B89532) linkage. organic-chemistry.org Lewis acids are typically required to activate the dioxolane ring towards nucleophilic attack. While the ring-opening of oxetanes, a four-membered ring ether, with amines has been documented to be catalyzed by Brønsted acids, similar reactivity with the more stable five-membered 1,3-dioxolane ring is less common. nih.gov

Recent research has explored the use of transition metal-based Lewis acids to catalyze the ring opening of epoxides with amines, a reaction that proceeds under solvent-free conditions. researchgate.net Conceptually, a similar approach could be applied to 1,3-dioxolanes, where a Lewis acid could coordinate to one of the oxygen atoms, making the ring more susceptible to nucleophilic attack by an amine like benzylamine (B48309). However, specific examples of this catalytic aminolysis of 1,3-dioxolanes leading to products analogous to N-benzyl-2-(1,3-dioxolan-2-yl)ethanamine are not extensively reported in the literature, suggesting that this may be a less common synthetic strategy.

In the context of substituted 1,3-dioxolanes, the regioselectivity of a nucleophilic attack would be a critical factor. The attack could, in principle, occur at either of the two carbon atoms of the original ethylene (B1197577) glycol unit. The outcome would be influenced by steric and electronic factors of the substituents on the dioxolane ring and the nature of the catalyst and amine. For instance, in the Lewis acid-mediated ring-opening of 2-aryl-N-tosylazetidines with alcohols, a highly regioselective SN2-type reaction is observed. organic-chemistry.org A similar regiocontrol would be necessary for the productive synthesis of the target compound from a substituted dioxolane precursor.

Stereoselectivity would be a key consideration if the 1,3-dioxolane precursor is chiral. The stereochemical outcome of the ring-opening reaction (inversion or retention of configuration) would depend on the reaction mechanism (e.g., SN1 vs. SN2). The synthesis of enantiomerically pure amino alcohols often relies on stereoselective methods, and a catalytic asymmetric ring-opening of a prochiral dioxolane with an amine would be a highly desirable but challenging transformation. diva-portal.org

Reductive Amination of Dioxolane-Substituted Ketone Precursors

A more established and versatile approach for the synthesis of this compound and its analogs is the reductive amination of a suitable dioxolane-substituted carbonyl compound. This two-step, one-pot reaction involves the formation of an imine intermediate from the carbonyl compound and an amine, followed by its reduction to the target amine.

A plausible precursor for the synthesis of the title compound is 2-(1,3-dioxolan-2-yl)acetaldehyde. The reaction would proceed via the formation of an imine intermediate with benzylamine, which is then reduced to yield this compound.

The reductive amination protocol allows for significant structural diversity by varying the amine reactant. A wide range of primary and secondary amines can be used, leading to a library of N-substituted 2-(1,3-dioxolan-2-yl)ethanamine derivatives. This flexibility is a key advantage of this synthetic route.

| Amine Reactant | Resulting Product |

| Benzylamine | This compound |

| Aniline | N-phenyl-2-(1,3-dioxolan-2-yl)ethanamine |

| Methylamine | N-methyl-2-(1,3-dioxolan-2-yl)ethanamine |

| Cyclohexylamine | N-cyclohexyl-2-(1,3-dioxolan-2-yl)ethanamine |

This table illustrates the potential for generating a variety of analogues by simply changing the amine component in the reductive amination reaction.

The reduction of the intermediate imine is a critical step in the reductive amination process. A variety of reducing agents can be employed, each with its own advantages in terms of reactivity, selectivity, and mildness of reaction conditions.

Commonly used reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). Catalytic hydrogenation over palladium, platinum, or nickel catalysts is also a widely used method. nih.gov

The choice of reducing agent can be crucial for the success of the reaction, especially when sensitive functional groups are present in the molecule. For instance, sodium cyanoborohydride is known for its ability to selectively reduce imines in the presence of aldehydes.

| Reducing Agent | Typical Reaction Conditions |

| Sodium Borohydride (NaBH4) | Methanol (B129727) or ethanol (B145695), room temperature |

| Sodium Cyanoborohydride (NaBH3CN) | Methanol or ethanol, pH 6-7, room temperature |

| Sodium Triacetoxyborohydride (NaBH(OAc)3) | Dichloromethane or dichloroethane, room temperature |

| Catalytic Hydrogenation (H2/Pd-C) | Methanol or ethanol, atmospheric or elevated pressure |

The optimization of reaction conditions, including the choice of solvent, temperature, and catalyst/reducing agent, is essential to achieve high yields and purity of the desired this compound and its analogues.

Alkylation Reactions Utilizing Dioxolane-Protected Halides

Alkylation reactions represent a fundamental approach to the synthesis of amines. In the context of preparing this compound, this strategy involves the use of a precursor containing the dioxolane-protected ethylamine (B1201723) backbone, which is then reacted with a benzylating agent.

A primary route for the synthesis of this compound is the N-alkylation of a primary amine with a suitable benzyl (B1604629) halide. This nucleophilic substitution reaction is a well-established method for forming C-N bonds. The reaction typically involves the primary amine, 2-(1,3-dioxolan-2-yl)ethanamine, acting as the nucleophile, and a benzyl halide, such as benzyl bromide or benzyl chloride, as the electrophile. google.comwikipedia.org

The reaction is generally carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct, thereby driving the reaction to completion. google.com The choice of solvent and base can significantly influence the reaction rate and yield. Common solvents include polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724), while bases can range from inorganic carbonates (e.g., K₂CO₃, Cs₂CO₃) to organic amines (e.g., triethylamine). google.comresearchgate.net A challenge in this method is the potential for overalkylation, leading to the formation of the tertiary amine as a byproduct. wikipedia.org However, careful control of reaction conditions, such as the stoichiometry of the reactants, can favor the desired mono-alkylation product. google.com

Table 1: Representative Conditions for N-Alkylation of Primary Amines with Benzyl Halides

| Amine Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Primary Amine | Benzyl Bromide | K₂CO₃ | Acetonitrile | Room Temp. | 85-95 |

| Primary Amine | Benzyl Chloride | Cs₂CO₃ | DMF | 23 | >90 |

| Primary Amine | Benzyl Bromide | Triethylamine | THF | Reflux | 70-85 |

Reduction of Nitrile Compounds to Amines

An alternative and powerful strategy for synthesizing the target compound involves the reduction of a nitrile precursor. This method is particularly useful as it builds the primary amine functionality, which can then be further elaborated. For the synthesis of this compound, this approach would typically start with 2-(1,3-dioxolan-2-yl)acetonitrile. chemscene.comnih.gov

The nitrile group can be reduced to a primary amine using various reducing agents. Common methods include catalytic hydrogenation with hydrogen gas over a metal catalyst such as Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO₂). ias.ac.in Alternatively, chemical reducing agents like lithium aluminum hydride (LiAlH₄) in a suitable solvent such as diethyl ether or tetrahydrofuran (B95107) (THF) are highly effective for this transformation.

Once the primary amine, 2-(1,3-dioxolan-2-yl)ethanamine, is obtained, it can be subsequently benzylated through reductive amination with benzaldehyde (B42025). This two-step, one-pot procedure involves the in-situ formation of an imine between the primary amine and benzaldehyde, which is then reduced to the target secondary amine. masterorganicchemistry.com Common reducing agents for this step include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (NaBH(OAc)₃). masterorganicchemistry.comwikipedia.org

Advanced Synthetic Approaches

To overcome some of the limitations of classical methods, such as the use of stoichiometric reagents and harsh reaction conditions, advanced synthetic approaches employing catalysis have been developed. These methods offer improved efficiency, selectivity, and sustainability.

Catalytic Advancements in Synthesis

Catalysis plays a pivotal role in modern organic synthesis, enabling the development of more efficient and environmentally benign processes for amine synthesis. Both homogeneous and heterogeneous catalysts have been explored for N-alkylation and reductive amination reactions.

Homogeneous catalysis for the N-alkylation of amines has seen significant advancements, particularly through the use of transition metal complexes. Iridium and ruthenium-based catalysts are among the most effective for the N-alkylation of amines with alcohols, a process known as the "borrowing hydrogen" or "hydrogen autotransfer" methodology. acs.orgrsc.org In this approach, the alcohol is temporarily oxidized to an aldehyde by the catalyst, which then undergoes reductive amination with the amine, with the catalyst facilitating the subsequent reduction of the imine intermediate. rsc.org

For the synthesis of this compound, this would involve the reaction of 2-(1,3-dioxolan-2-yl)ethanamine with benzyl alcohol in the presence of a homogeneous iridium or ruthenium catalyst. acs.orgrsc.org These reactions are often highly efficient, proceeding with high atom economy as water is the only byproduct. acs.org

Table 2: Examples of Homogeneous Catalysts for N-Alkylation of Amines with Alcohols

| Catalyst | Amine Substrate | Alcohol Substrate | Reaction Conditions | Yield (%) |

|---|---|---|---|---|

| [Ir(cod)Cl]₂/dppe | Aniline | Benzyl alcohol | Toluene (B28343), 110°C | >95 |

| Ru(p-cymene)Cl₂]₂/dppf | Benzylamine | Ethanol | Base, 100°C | ~90 |

| NHC-Ir(III) Complex | Aniline derivatives | Benzyl alcohol | Solvent-free, 120°C | High |

Heterogeneous catalysts offer significant advantages in terms of ease of separation, reusability, and potential for use in continuous flow processes. acs.org Zeolites, with their well-defined porous structures and tunable acidity, have emerged as promising catalysts for various organic transformations, including amination reactions. taylorfrancis.com

In the context of synthesizing this compound, zeolite-based systems could be employed in several ways. Acidic zeolites can catalyze the direct amination of olefins or the reductive amination of carbonyl compounds. taylorfrancis.com For instance, a zeolite catalyst could facilitate the reaction between an appropriate precursor and benzylamine. The shape-selective properties of zeolites can also be exploited to control the product distribution and minimize the formation of byproducts. taylorfrancis.com While the direct application of zeolites for the synthesis of this specific compound may not be extensively documented, the principles of zeolite catalysis in amination reactions suggest their potential utility in developing a robust and recyclable catalytic system for its production. taylorfrancis.com

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles to the synthesis of this compound and its analogs aims to create more environmentally benign and efficient chemical processes. These principles focus on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency.

Solvent-Free and Aqueous-Phase Reaction Conditions

The development of solvent-free and aqueous-phase reaction conditions is a key aspect of green chemistry, addressing the environmental impact of volatile organic solvents. Research has demonstrated the feasibility of synthesizing N,N´-dibenzyl or N,N´-(2-hydroxybenzyl)diamines, which are structurally related to the target compound, using water as a solvent. This approach avoids the need for catalysis and the azeotropic removal of water, presenting a highly eco-friendly protocol. researchgate.net The reduction of the corresponding di-Schiff bases to diamines has also been achieved with excellent yields under catalyst- and solvent-free conditions using sodium borohydride. researchgate.net

For other related transformations, organocatalytic systems have been developed for the chemical fixation of CO2 into cyclic carbonates under metal- and solvent-free conditions, showcasing the potential for broader applications of solvent-free methodologies in synthesizing related heterocyclic structures. rsc.org

Microwave-Assisted Synthesis Enhancements

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to significant rate enhancements, higher yields, and cleaner reactions compared to conventional heating methods. asianpubs.orgnih.gov This technique has been successfully applied to the synthesis of various nitrogen-containing heterocyclic compounds.

For instance, the synthesis of substituted benzotriazoles from substituted benzyl chloride and benzotriazole (B28993) has been achieved under microwave irradiation in a solvent-free system, significantly reducing reaction times. asianpubs.org Similarly, a one-pot, three-component domino reaction for the synthesis of functionalized quinolines has been developed using microwave conditions and a catalyst, providing an efficient and eco-friendly route. nih.gov The synthesis of 3-benzyl-5-hydroxymethyl-1,3-oxazolidin-2-one from benzylamine and epichlorohydrin (B41342) has been optimized under microwave irradiation, reducing the reaction time from over 12 hours to as little as 30 minutes with improved yields. researchgate.net Furthermore, microwave-assisted synthesis has been effectively used for the preparation of 1,3-benzothiazol-2(3H)-one derivatives and quinoxaline (B1680401) derivatives, demonstrating the versatility of this technology. udayton.edubau.edu.tr

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of 3-benzyl-5-hydroxymethyl-1,3-oxazolidin-2-one

| Method | Reaction Time | Yield |

| Conventional (Reflux) | >12 hours | Not specified |

| Microwave (Open Vessel) | 1 hour | 69.59% |

| Microwave (Closed Vessel) | 30 minutes | 77.0% |

Data compiled from research on oxazolidinone synthesis. researchgate.net

Enzymatic Synthesis and Biocatalytic Transformations

Biocatalysis, utilizing whole cells or isolated enzymes, offers a highly selective and environmentally friendly alternative for chemical synthesis. These processes often operate under mild conditions and can lead to high enantioselectivity.

While specific enzymatic routes to this compound are not detailed in the provided context, related biocatalytic transformations highlight the potential of this approach. For example, the conversion of benzaldehyde to benzyl alcohol, a related structural motif, has been achieved using a marine bacterium. mdpi.com This process demonstrates the feasibility of using whole-cell biocatalysts for transformations involving benzyl groups. The use of enzymes for the production of benzyl alcohol is of interest for developing sustainable industrial processes. mdpi.com

Continuous-Flow Reactor Systems for Scalability

Continuous-flow chemistry provides numerous advantages for chemical synthesis, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and straightforward scalability. uc.pt This technology is particularly well-suited for industrial applications and aligns with green chemistry principles by enabling efficient and reproducible manufacturing. uc.pt

The synthesis of various heterocyclic compounds, including indoles and pyrroles, has been successfully demonstrated in continuous-flow systems. uc.ptmdpi.com For instance, a multi-step flow synthesis of GABAA agonists with an imidazopyridine scaffold has been developed. uc.pt Furthermore, the continuous synthesis of N-benzylhydroxylamine hydrochloride has been optimized, showcasing a significant reduction in the required amount of reagents compared to batch processes. mdpi.com The integration of flow synthesis with continuous crystallization has also been reported for the production of pharmaceuticals, demonstrating a holistic approach to advanced manufacturing. rsc.org These examples underscore the potential for developing a scalable and efficient continuous-flow process for the synthesis of this compound and its derivatives.

Stereoselective Synthesis Strategies

The stereoselective synthesis of this compound and its analogs is crucial for applications where specific stereoisomers exhibit desired biological activity or properties. Strategies to control the stereochemical outcome of reactions often involve the use of chiral auxiliaries or chiral substrates.

Application of Chiral Auxiliaries and Substrates

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. sigmaaldrich.com After the desired stereochemistry is established, the auxiliary can be removed and ideally recycled. sigmaaldrich.com This method is a powerful tool for asymmetric synthesis. sigmaaldrich.com

Common classes of chiral auxiliaries include ephedrine (B3423809) derivatives, oxazolidinones, and sulfur-based compounds. sigmaaldrich.com For instance, (S)-4-benzyl-2-oxazolidinone can be used to direct stereoselective reactions. bath.ac.uk The choice of a chiral auxiliary depends on several factors, including its efficiency in inducing asymmetry, availability in both enantiomeric forms, and the ease of its removal under non-racemizing conditions. sci-hub.se

A chiral benzyl group itself can function as both a chiral auxiliary and a protecting group in the synthesis of optically active 1,2-diols. researchgate.net Chelation-controlled asymmetric nucleophilic addition of a Grignard reagent to chiral α-benzyloxy ketones can yield alcohols with high diastereoselectivities. researchgate.net

The synthesis of chiral benzylthio alcohols and their subsequent conversion to 1,3-oxathiolanes demonstrates the use of chiral substrates derived from amino acids like S-leucine. researchgate.net In the synthesis of N-benzylamines, optically pure starting materials such as (R)- and (S)-α-phenylethylamine can be used to produce the corresponding enantiomerically pure products. google.com

Table 2: Examples of Chiral Auxiliaries and Their Applications

| Chiral Auxiliary/Substrate | Application | Reference |

| Ephedrine Derivatives | Asymmetric Synthesis | sigmaaldrich.com |

| Oxazolidinone Derivatives | Asymmetric Synthesis | sigmaaldrich.com |

| (S)-4-Benzyl-2-oxazolidinone | Diastereoselective Reactions | bath.ac.uk |

| Chiral Benzyl Group | Synthesis of Optically Active 1,2-Diols | researchgate.net |

| S-Leucine Derived Mercapto Alcohol | Synthesis of Chiral 1,3-Oxathiolanes | researchgate.net |

| (R)- and (S)-α-Phenylethylamine | Synthesis of Optically Pure N-Benzylamines | google.com |

Asymmetric Catalysis for Enantio- and Diastereoselective Control

The synthesis of enantiomerically pure this compound and its analogues relies on asymmetric catalysis to control the formation of stereocenters. Chiral catalysts, including transition metal complexes and organocatalysts, are employed to create a chiral environment that favors the formation of one enantiomer or diastereomer over the other. Methodologies such as asymmetric hydrogenation, reductive amination, and nucleophilic additions are central to achieving high levels of stereocontrol.

Research into analogous structures demonstrates the efficacy of various catalytic systems. For instance, the asymmetric aza-Friedel–Crafts reaction between phenols and N-sulfonyl aldimines, catalyzed by a copper(II)-bis(oxazoline) complex, produces chiral secondary benzylamines with excellent enantioselectivities, often exceeding 95% enantiomeric excess (ee). nih.gov Similarly, organocatalysts derived from natural amino acids or Cinchona alkaloids have been utilized in formal [3+3] annulation reactions to generate complex cyclic structures with moderate to good enantioselectivity. mdpi.com

Another effective strategy involves the use of chiral auxiliaries attached to the substrate, which direct the stereochemical outcome of a reaction. For example, nucleophilic addition to chiral nitrones derived from (2,2-dimethyl-1,3-dioxolan-4-yl)methanol can proceed with very high diastereoselectivity (ds >95%), demonstrating how a dioxolane-based chiral pool material can effectively control the formation of a new stereocenter. researchgate.net The diastereoselectivity of such additions is often influenced by the specific nucleophile and reaction conditions employed. mdpi.commdpi.com The subsequent removal of the chiral auxiliary yields the desired enantiomerically enriched product.

The table below summarizes the performance of different catalytic systems in reactions analogous to the synthesis of chiral amines, highlighting the levels of stereocontrol achievable.

Table 1: Performance of Asymmetric Catalysts in Analogous Syntheses

| Catalyst/Method | Reaction Type | Substrate Analogue | Yield | Stereoselectivity (ee/dr) | Reference |

|---|---|---|---|---|---|

| Copper(II)-bis(oxazoline) | Aza-Friedel–Crafts | Alkyl Aldimine | 30% | 96% ee | nih.gov |

| Chiral Thiazolidinone Auxiliary | Asymmetric Aldol (B89426) | N-propionyl derivative | Good | 97:3 dr | jmcs.org.mx |

| Chiral Nitrone Auxiliary | Nucleophilic Addition | (S)-(Z)-RCH=N(O)CH₂Ph | 81% | 88% ds (88:12 dr) | semanticscholar.org |

Reaction Optimization and Kinetic Analysis

Optimizing reaction parameters is critical for maximizing the yield and purity of this compound. This involves a systematic study of variables such as temperature, solvent, and reactant stoichiometry to enhance reaction rates, improve selectivity, and minimize the formation of undesirable byproducts.

Temperature-Dependent Yield Profiles and Side Reaction Minimization

Temperature is a crucial parameter that significantly influences both the rate and selectivity of chemical reactions. In stereoselective syntheses, lower temperatures are often preferred to enhance selectivity. Many highly diastereoselective reactions, particularly those involving organometallic reagents, are conducted at temperatures as low as -90°C to -80°C. mdpi.comsemanticscholar.org At these temperatures, the difference in activation energies between the pathways leading to the desired and undesired diastereomers becomes more pronounced, favoring the formation of the thermodynamically more stable product. Maintaining a low internal temperature during reagent addition is critical to prevent loss of selectivity. semanticscholar.org

Conversely, higher temperatures can increase reaction rates but may also promote side reactions, such as decomposition of reactants or products, or lead to reduced stereoselectivity. For instance, in certain coupling reactions, an optimal temperature must be identified that balances reaction efficiency with product stability; studies on Glaser coupling reactions have shown 100°C to be optimal for yield under specific conditions. nih.gov Therefore, establishing a temperature-dependent yield profile is essential to identify the optimal balance between reaction kinetics and selectivity for the synthesis of the target compound.

Table 2: Effect of Temperature on Reaction Outcome in Analogous Systems

| Reaction Type | Solvent | Temperature (°C) | Outcome | Reference |

|---|---|---|---|---|

| Nucleophilic Addition | THF | -90 to -80 | High diastereoselectivity (88% ds) | semanticscholar.org |

| Imine-Anhydride Reaction | Benzene (B151609) | Reflux | Mixture of diastereomers | mdpi.com |

| Glaser Coupling | 1,4-Dioxane | 50 | Lower yield | nih.gov |

Investigation of Solvent Effects on Reaction Rates and Selectivity

The choice of solvent can dramatically affect reaction outcomes by influencing reactant solubility, stabilizing transition states, and mediating reaction pathways. The polarity, proticity, and coordinating ability of the solvent are key factors. In the synthesis of benzylamine derivatives, solvents ranging from non-polar hydrocarbons like benzene to polar aprotic solvents like tetrahydrofuran (THF), acetonitrile, and dioxane are commonly used. nih.govresearchgate.net

Studies on the reaction of homophthalic anhydride (B1165640) with an imine to form tetrahydroisoquinoline derivatives provide a clear example of solvent-directed diastereoselectivity. When the reaction was conducted in dichloroethane or benzene, a mixture of cis and trans diastereomers was obtained. However, switching the solvent to pyridine (B92270) resulted in a completely diastereoselective reaction, yielding only the trans isomer. mdpi.com This highlights the profound impact the solvent can have on the transition state geometry, thereby dictating the stereochemical outcome. Similarly, the reaction of benzylamines with CO₂ in different solvents like acetonitrile and methanol leads to the formation of different products, such as carbamates or carbonates, demonstrating the solvent's role in influencing reaction pathways. mdpi.com

Table 3: Influence of Solvent on Selectivity in an Analogous Imine Reaction

| Reactants | Solvent | Outcome | Reference |

|---|---|---|---|

| Homophthalic anhydride + Imine | Dichloroethane | Mixture of cis and trans isomers | mdpi.com |

| Homophthalic anhydride + Imine | Benzene | Mixture of cis and trans isomers | mdpi.com |

Stoichiometric Ratio Optimization for Yield and Purity

The molar ratio of reactants, reagents, and catalysts is a fundamental variable in optimizing a chemical synthesis for both yield and purity. An improper stoichiometric balance can lead to incomplete conversion of the limiting reagent or the formation of byproducts through side reactions. For instance, in catalytic reactions, the catalyst loading must be optimized to ensure a reasonable reaction time without using an excessive amount of a potentially expensive catalyst.

In multi-component reactions, the relative amounts of each reactant are critical. Optimization of a Glaser heterocoupling reaction identified an optimal reagent ratio of a Ni(II) complex to ethynylbenzene to CuI of 1:2:1 to maximize the yield of the desired heterocoupled product over competing homocoupling side products. nih.gov The amount of base used can also be critical; studies on the protection of benzylamine with CO₂ showed that using 0.5 equivalents of the base DBU led to a different outcome compared to using a full equivalent, affecting the solubility and nature of the products formed. mdpi.com A systematic variation of the stoichiometric ratios of the starting materials—the benzylamine and the 2-(1,3-dioxolan-2-yl)ethanal precursor—along with any coupling agents or reducing agents, is necessary to maximize the conversion and purity of the final this compound product.

Table 4: Stoichiometric Optimization in Related Reactions

| Reaction Type | Reagents and Ratio | Base | Outcome | Reference |

|---|---|---|---|---|

| Glaser Coupling | Ni(II) complex : Alkyne : CuI (1:2:1) | Triethylamine | Optimized for heterocoupling yield | nih.gov |

| Benzylamine Protection | Benzylamine : DBU (1:0.5) | DBU | Soluble products formed | mdpi.com |

| Benzylamine Protection | Benzylamine : DBU (1:1) | DBU | More complex product mixture | mdpi.com |

Chemical Reactivity and Transformation Mechanisms

Reactions Involving the Ethan-Amine Functionality

The secondary amine group in N-benzyl-2-(1,3-dioxolan-2-yl)ethanamine is a key site for various chemical reactions, including nucleophilic substitutions, acylations, and oxidative and reductive transformations.

Nucleophilic Substitution Reactions

As a secondary amine, the nitrogen atom of this compound possesses a lone pair of electrons, rendering it nucleophilic. It can readily participate in nucleophilic substitution reactions with suitable electrophiles, such as alkyl halides. These reactions typically proceed via an S(_N)2 mechanism, leading to the formation of a tertiary amine. The reaction rate and outcome can be influenced by the nature of the electrophile, the solvent, and the reaction temperature. For instance, reaction with benzyl (B1604629) bromide in a polar solvent like methanol (B129727) would be expected to yield the corresponding tertiary amine, dibenzyl-(2-(1,3-dioxolan-2-yl)ethyl)amine. researchgate.net The steric hindrance around the nitrogen atom and the electronic properties of the substituents on the electrophile play a significant role in the reaction kinetics. researchgate.net

Acylation Reactions for Amide Formation

The nucleophilic nitrogen of this compound can react with acylating agents, such as acyl chlorides or acid anhydrides, to form amides. This reaction is a common method for the protection of amine groups or for the synthesis of more complex amide-containing molecules. The reaction is typically carried out in the presence of a base, like pyridine (B92270) or triethylamine, to neutralize the acidic byproduct (e.g., HCl) and to facilitate the reaction. stackexchange.com The choice of acylating agent and reaction conditions can be tailored to achieve high yields of the desired N-acylated product. For example, treatment with acetyl chloride in the presence of a base would yield N-acetyl-N-benzyl-2-(1,3-dioxolan-2-yl)ethanamine. stackexchange.comresearchgate.net

Oxidative Transformations Leading to Nitrogen-Containing Products

The N-benzyl group is susceptible to oxidative cleavage under various conditions. Oxidative debenzylation can be achieved using reagents like potassium bromide in the presence of an oxidant such as Oxone®. acs.orgresearchgate.net This process is thought to proceed via the formation of a bromo radical which abstracts a hydrogen atom from the benzylic position, leading to an intermediate that is further oxidized and hydrolyzed to yield the debenzylated amine and benzaldehyde (B42025). acs.org Electrochemical methods have also been developed for the oxidative cleavage of the C-N bond in benzylamines, offering a metal-free alternative. mdpi.com These reactions are valuable for the deprotection of the amine functionality.

Reductive Transformations to Simpler Amine Structures

While the primary focus of reductive transformations on N-benzyl amines is often N-debenzylation, other reductive processes can occur. For instance, if other reducible functional groups were present in the molecule, such as carbon-carbon double bonds, they could potentially be reduced under catalytic hydrogenation conditions. lookchem.com However, for this compound, the most significant reductive transformation is the cleavage of the N-benzyl bond.

N-Debenzylation Strategies

The removal of the benzyl group from the nitrogen atom is a crucial deprotection step in many synthetic routes. Catalytic hydrogenation is a widely employed and effective method for this transformation.

Catalytic hydrogenation is a standard and often preferred method for N-debenzylation due to its clean reaction profile, where the byproducts are typically toluene (B28343) and the debenzylated amine. ox.ac.uk This reaction is commonly carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. acs.orglzchemical.com The general mechanism involves the adsorption of the N-benzylamine and hydrogen onto the catalyst surface, followed by the hydrogenolysis of the carbon-nitrogen bond.

The efficiency of the catalytic hydrogenation can be influenced by several factors, including the catalyst type, solvent, temperature, and hydrogen pressure. acs.org While Pd/C is the most common catalyst, other palladium catalysts can also be used. dntb.gov.ua The reaction is often performed in alcoholic solvents like ethanol (B145695) or methanol. The presence of acidic additives can sometimes facilitate the reaction, particularly for substrates that are resistant to debenzylation under neutral conditions. nih.gov

| Catalyst | Hydrogen Source | Solvent | Conditions | Outcome | Reference |

|---|---|---|---|---|---|

| 10% Pd/C | H₂ (gas) | Ethanol | Room Temperature, Atmospheric Pressure | Cleavage of N-benzyl group | acs.org |

| 20% Pd(OH)₂/C | H₂ (gas) | Ethanol | 60 °C | N-debenzylation | nih.gov |

| Pd/C with Niobic Acid-on-Carbon | H₂ (gas) | Methanol | Room Temperature | Facilitated N-debenzylation | acs.org |

Biocatalytic N-Debenzylation using Enzyme Systems (e.g., Laccase/TEMPO)

The selective removal of the N-benzyl protecting group from this compound can be achieved with high chemoselectivity using biocatalytic methods, such as the laccase/2,2,6,6-tetramethyl-1-piperidinyloxyl (TEMPO) system. This enzymatic approach offers a mild and environmentally benign alternative to traditional debenzylation techniques like palladium-catalyzed hydrogenation, which can sometimes affect other functional groups. tus.ie

The reaction mechanism is initiated by the laccase enzyme, which oxidizes the TEMPO mediator to its corresponding N-oxoammonium ion. nih.gov This highly reactive oxoammonium ion is the primary oxidizing agent that selectively targets the N-benzyl group. It facilitates the oxidation of the benzylamine (B48309) to an iminium ion intermediate. Subsequent hydrolysis of this iminium ion cleaves the carbon-nitrogen bond, releasing the desired primary amine, 2-(1,3-dioxolan-2-yl)ethanamine, and benzaldehyde as a byproduct. The reduced form of TEMPO is then re-oxidized by laccase, allowing the mediator to function catalytically. nih.gov

A significant advantage of the laccase/TEMPO system is its remarkable chemoselectivity. The reaction proceeds under mild conditions, typically in an acidic buffer (around pH 5) at ambient temperature, which are conditions that preserve the integrity of the acid-sensitive 1,3-dioxolane (B20135) ring. tus.ie This selectivity ensures that the deprotection occurs exclusively at the nitrogen center without causing premature hydrolysis or ring-opening of the dioxolane moiety. Research on analogous systems has shown high conversion rates (78–90%) within several hours, achieving full conversion in under 24 hours. tus.ie

Table 1: Key Features of Laccase/TEMPO System for N-Debenzylation

| Feature | Description |

|---|---|

| Enzyme | Laccase |

| Mediator | TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxyl) |

| Active Oxidant | N-oxoammonium ion |

| Reaction Conditions | Mild (e.g., pH 5 buffer, ambient temperature) |

| Key Intermediate | Iminium ion |

| Selectivity | High chemoselectivity for N-benzyl group over the 1,3-dioxolane ring |

| Byproduct | Benzaldehyde |

Reactions Involving the 1,3-Dioxolane Ring System

The 1,3-dioxolane ring in this compound serves as a cyclic acetal (B89532), a common protecting group for carbonyl functionalities. Its reactivity is characterized by its stability in neutral to basic media and its susceptibility to cleavage under acidic conditions.

Acid-Catalyzed Hydrolysis for Carbonyl Regeneration

The primary function of the 1,3-dioxolane group is to protect a carbonyl group, and its removal is most commonly accomplished through acid-catalyzed hydrolysis. organic-chemistry.org This reaction effectively regenerates the original aldehyde functionality. When this compound is treated with aqueous acid (e.g., hydrochloric acid), the dioxolane ring is cleaved to yield N-(3-oxopropyl)benzylamine and ethylene (B1197577) glycol.

The mechanism proceeds via protonation of one of the dioxolane oxygen atoms by a hydronium ion. sci-hub.se This is followed by the cleavage of a carbon-oxygen bond to form a resonance-stabilized oxocarbenium ion intermediate. The cyclic nature of this intermediate means that the ring-opening step can be reversible. sci-hub.se Nucleophilic attack by a water molecule on the carbocation, followed by deprotonation, results in a hemiacetal intermediate which rapidly hydrolyzes to release the final aldehyde product. This deprotection strategy is fundamental in multi-step syntheses where the aldehyde needs to be masked during preceding reaction steps.

Regioselective Ring-Opening Reactions for Further Derivatization

Beyond simple hydrolysis, the 1,3-dioxolane ring can undergo regioselective ring-opening reactions to create new functionalized structures. While the two oxygen atoms in the unsubstituted 1,3-dioxolane ring of the title compound are chemically equivalent, reductive ring-opening using various reagents can lead to valuable synthetic intermediates.

For instance, treatment with a Lewis acid in combination with a hydride source (e.g., diisobutylaluminium hydride, DIBAL-H) can cleave one of the C-O bonds to generate a mono-protected 1,2-diol derivative. This type of reaction typically results in a β-hydroxy ether. The regioselectivity of such reactions in more complex, substituted dioxolanes is often governed by steric and electronic factors, with cleavage occurring to place the resulting functional group at the less hindered position. researchgate.net In the case of this compound, a reductive ring-opening could yield a derivative such as N-benzyl-2-(2-hydroxyethoxy)ethanamine, providing a handle for further chemical modification.

Stability Profile of the Dioxolane Moiety under Varying Reaction Conditions

The utility of the 1,3-dioxolane group as a protecting moiety stems from its predictable stability profile. It is robust under a wide range of conditions where a free carbonyl group would be reactive. Conversely, it is reliably cleaved under acidic conditions. thieme-connect.de

The dioxolane ring is generally stable to:

Basic conditions: It is resistant to hydrolysis by strong bases like sodium hydroxide.

Nucleophiles: It does not react with many common nucleophiles, including organometallic reagents such as Grignard or organolithium reagents. thieme-connect.de

Reductants: It is stable to hydride reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) under standard conditions.

Oxidants: It is resistant to many oxidizing agents, including those based on chromium (e.g., PCC, PDC) and manganese. organic-chemistry.org

However, the dioxolane moiety is labile towards Brønsted and Lewis acids, which catalyze its hydrolysis. organic-chemistry.orgthieme-connect.de This differential stability allows for its selective removal in the presence of other functional groups that are sensitive to basic or redox conditions. Some studies note that 1,3-dioxolanes can be prone to ring-opening polymerization under strongly cationic conditions. researchgate.netrsc.org

Table 2: Stability of the 1,3-Dioxolane Ring in this compound

| Reagent/Condition | Stability of Dioxolane Ring |

|---|---|

| Aqueous HCl (Brønsted Acid) | Labile (hydrolyzes) organic-chemistry.orgthieme-connect.de |

| BF₃·OEt₂ (Lewis Acid) | Labile (cleavage/ring-opening) thieme-connect.de |

| Aqueous NaOH (Base) | Stable thieme-connect.de |

| LiAlH₄ (Reducing Agent) | Stable thieme-connect.de |

| NaBH₄ (Reducing Agent) | Stable |

| KMnO₄ (Oxidizing Agent) | Generally Stable organic-chemistry.org |

| Grignard Reagents (Nucleophile) | Stable thieme-connect.de |

Interplay of Steric and Electronic Effects on Reactivity

The reactivity of this compound is not merely a sum of its parts; the steric and electronic properties of the dioxolane ring exert a measurable influence on the adjacent benzylamine functionality.

Influence of Dioxolane Ring Substituents on Adjacent Functional Groups

The two oxygen atoms within the 1,3-dioxolane ring act as inductive electron-withdrawing groups. This electronic effect decreases the electron density on the adjacent carbon atoms and, by extension, influences the basicity of the nearby secondary amine. The pKa of the nitrogen in this compound is expected to be lower than that of a comparable N-benzylalkylamine lacking the electronegative oxygen atoms, making it a weaker base.

From a steric perspective, the 1,3-dioxolane ring is a moderately bulky substituent. nih.gov This steric hindrance can affect the rate of reactions occurring at the nitrogen center by impeding the approach of bulky reagents. For example, N-alkylation or N-acylation reactions might proceed more slowly compared to less hindered secondary amines. Furthermore, stereoelectronic effects, such as the relative orientation of the nitrogen lone pair and the C-O bonds of the dioxolane ring, can influence the conformational preferences of the molecule. acs.orgresearchgate.net These conformational biases can, in turn, affect the molecule's ability to participate in reactions that require a specific geometric arrangement. The balance of these hyperconjugative and anomeric interactions can dictate the preferred shape of the molecule and the accessibility of its reactive sites. researchgate.net

Impact of the N-Benzyl Group on Overall Molecular Reactivity and Conformation

The primary influence of the N-benzyl group on the reactivity of the ethanamine backbone is steric hindrance. The sheer size of the benzyl group can impede the approach of reactants to the nitrogen atom and adjacent carbons. This steric bulk can affect the rates of reactions involving the amine, such as alkylation, acylation, or reactions where the nitrogen lone pair acts as a nucleophile. For instance, in reactions where the nitrogen participates in nucleophilic attack, the bulky benzyl group can slow down the reaction rate compared to a less sterically hindered amine.

Applications As a Versatile Building Block in Complex Molecular Synthesis

Precursor in Heterocyclic Compound Synthesis

The bifunctional nature of N-benzyl-2-(1,3-dioxolan-2-yl)ethanamine, once deprotected, provides a strategic advantage in the construction of nitrogen-containing heterocyclic rings. The protected aldehyde can be readily converted to either an aldehyde or an alcohol, while the N-benzyl group can be retained or removed as needed, facilitating the synthesis of aziridines, oxazolidinones, pyrrolidines, and derivatives of pyridine (B92270) and pyrimidine.

Aziridines are three-membered heterocyclic compounds that are important intermediates in organic synthesis. The synthesis of N-substituted aziridines can be efficiently achieved from 2-amino alcohols through intramolecular cyclization. This compound is a precursor to the requisite N-benzyl amino alcohol.

The synthetic pathway involves two main steps:

Formation of the Amino Alcohol: The dioxolane group is first removed under acidic conditions to reveal the aldehyde, which is then reduced (e.g., using sodium borohydride) to a primary alcohol. This transformation yields N-benzyl-4-aminobutane-1,2-diol.

Intramolecular Cyclization: The resulting amino alcohol is then cyclized to form the aziridine ring. A common method is the Wenker synthesis, where the amino alcohol is converted to its sulfate ester, followed by treatment with a base to induce ring closure. organic-chemistry.orgresearchgate.net Alternatively, one-pot procedures involving tosylation of the amino alcohol followed by base-mediated cyclization provide an efficient route to N-tosyl aziridines, which can be precursors to N-benzyl aziridines. researchgate.netnih.gov For the N-benzyl derivative, the primary alcohol can be selectively activated (e.g., as a tosylate or mesylate), and subsequent treatment with a base promotes intramolecular nucleophilic attack by the nitrogen atom, displacing the leaving group and forming the N-benzyl 2-hydroxymethylaziridine ring.

| Reaction Type | Precursor | Key Reagents | Product |

| Aziridination | N-benzyl amino alcohol | 1. TsCl, Base 2. Base (for cyclization) | N-benzyl aziridine |

| Wenker Synthesis | N-benzyl amino alcohol | 1. H₂SO₄ or ClSO₃H 2. NaOH | N-benzyl aziridine |

Oxazolidinones are five-membered heterocyclic compounds containing both nitrogen and oxygen, which are present in several classes of pharmaceuticals. The synthesis of N-substituted oxazolidinones often begins with β-amino alcohols. nih.gov this compound serves as a precursor to an N-benzyl-β-amino alcohol, which can be readily cyclized.

The synthetic process involves deprotection and reduction of the subject compound to yield an N-benzyl amino alcohol, as described previously. This amino alcohol is then cyclized. Common methods for this transformation include reaction with phosgene or its equivalents, such as carbonyldiimidazole (CDI) or diethyl carbonate. researchgate.net The reaction with CDI is particularly efficient and avoids the use of highly toxic reagents. The amino alcohol is dissolved in a suitable solvent like DMSO, and CDI is added, leading to the formation of the N-benzyloxazolidinone in good to excellent yields.

| Cyclization Method | Reagent | Typical Conditions | Advantage |

| Carbonyl Diimidazole | N,N'-Carbonyldiimidazole (CDI) | DMSO, Room Temperature | Catalyst-free, high yield, avoids toxic phosgene. |

| Diethyl Carbonate | Diethyl Carbonate (DEC) | NaOEt (catalyst), High Temperature | Economical, solvent-free options available. researchgate.netnih.gov |

The pyrrolidine ring is a core structure in many natural products and pharmaceuticals. A powerful method for its synthesis is the [3+2] cycloaddition reaction of an azomethine ylide with a dipolarophile. wikipedia.orgnih.gov this compound is an excellent precursor for generating the aldehyde component needed for the in situ formation of azomethine ylides.

The process typically follows a one-pot, multi-component reaction sequence:

Aldehyde Deprotection: The dioxolane protecting group is removed from the starting material to yield the corresponding N-benzyl amino aldehyde.

Azomethine Ylide Formation: The aldehyde undergoes condensation with a secondary amino acid, such as sarcosine or proline, to form an azomethine ylide in situ.

1,3-Dipolar Cycloaddition: The generated ylide immediately reacts with an electron-deficient alkene (dipolarophile). When the dipolarophile is part of a cyclic system (e.g., an isatin derivative), this reaction leads to the formation of complex spirocyclic pyrrolidines with high regio- and stereoselectivity. nih.govmdpi.com This methodology is highly valued for its ability to construct multiple stereocenters in a single step. wikipedia.orgrsc.org

While this compound is not a direct precursor for cyclization into six-membered aromatic rings like pyridine and pyrimidine, its functional groups allow it to serve as a key building block or synthon in their multi-step synthesis.

For pyrimidine synthesis , which often involves the condensation of a three-carbon unit with a urea or guanidine derivative, the deprotected amino aldehyde from the subject compound can be modified to act as the C-C-C fragment or incorporated into a larger molecule that contains this fragment. uobasrah.edu.iq For instance, the aldehyde could undergo further reactions to form a 1,3-dicarbonyl or an α,β-unsaturated ketone, which are common precursors for pyrimidine ring formation. nih.govnih.gov

For pyridine synthesis , numerous methods exist, such as the Hantzsch synthesis or variations involving the condensation of aldehydes, amines, and β-ketoesters. The deprotected aldehyde from the subject compound could be used as the aldehyde component in such reactions. uobasrah.edu.iq Alternatively, the N-benzyl amine fragment could be incorporated into a larger precursor that is later cyclized to form the pyridine ring. mdpi.comgoogle.com In these cases, the subject compound provides a specific, functionalized fragment that is integrated into a more complex synthetic strategy. nuph.edu.ua

Role in the Synthesis of Amino Acid and Peptide Analogues

The structural features of this compound make it a useful starting material for the synthesis of non-proteinogenic amino acids and peptide analogues. The N-benzyl group is a well-established protecting group for amines in peptide synthesis, removable by hydrogenolysis, while the dioxolane protects an aldehyde functionality. wikipedia.orgnih.gov

The synthesis of peptide analogues can proceed via two main strategies using this precursor nih.gov:

Synthesis of an Amino Acid Analogue: The aldehyde, after deprotection, can be oxidized to a carboxylic acid. This creates a novel N-benzyl protected amino acid with a specific side chain derived from the original molecule's backbone. This unnatural amino acid can then be incorporated into a peptide chain using standard solid-phase or solution-phase peptide synthesis techniques. peptide.commdpi.com

Use as a Peptide Aldehyde Precursor: Peptide aldehydes are potent enzyme inhibitors and useful intermediates for peptide ligation. nih.gov The subject compound, after deprotection, provides an N-benzyl amino aldehyde. This can be coupled with other amino acids or peptides. The aldehyde function allows for further modifications, such as reductive amination to extend the peptide chain at that position or to form cyclic peptide analogues. researchgate.netnih.gov The use of a protected amino aldehyde allows for controlled, stepwise elongation of a peptide sequence. nih.gov

Utility in Ligand Synthesis for Catalysis and Polymerization (e.g., Atom Transfer Radical Polymerization)

The amine nitrogen in this compound can act as a coordinating atom for metal catalysts, making the compound a building block for more complex ligands. Nitrogen-based ligands are crucial in many catalytic processes, including Atom Transfer Radical Polymerization (ATRP), a versatile method for creating well-defined polymers. nih.govnih.gov

In ATRP, the catalyst is typically a copper or iron complex coordinated by multidentate amine ligands. mdpi.comcmu.edu While the subject compound itself is a monodentate ligand, its secondary amine provides a reactive site for elaboration into a multidentate ligand. For example, the nitrogen can be alkylated with groups containing additional donor atoms (e.g., other amines, pyridyl, thioether, or phosphine groups). Research has demonstrated the synthesis of novel tridentate ligands for ATRP based on an N-benzyl ethanamine scaffold, highlighting the utility of this core structure. researchgate.net By modifying this compound, new chiral or achiral ligands can be designed to fine-tune the activity and selectivity of metal catalysts in ATRP and other polymerization or asymmetric synthesis reactions.

Intermediate in the Formation of Chiral Scaffolds and Stereodefined Compounds

The presence of a chiral center, once unveiled from the dioxolane ring, and the nitrogen atom allows this compound and its derivatives to serve as crucial intermediates in the asymmetric synthesis of stereochemically defined molecules. The benzyl (B1604629) group offers temporary protection of the amine, which can be removed under specific conditions to allow for further functionalization. This characteristic is pivotal in the construction of chiral nitrogen-containing heterocycles and other stereodefined compounds.

The synthesis of chiral amines is a significant area of research due to their prevalence in pharmaceuticals and natural products. Methodologies such as asymmetric hydrogenation and the use of chiral auxiliaries are commonly employed to achieve high enantioselectivity. While direct applications of this compound as a chiral auxiliary are not extensively documented in readily available literature, its structural components are analogous to precursors used in the synthesis of more complex chiral structures. For instance, chiral amines are fundamental building blocks in the synthesis of various biologically active molecules and can act as resolving agents or be incorporated into chiral ligands for asymmetric catalysis.

The masked aldehyde within the dioxolane group can be deprotected to participate in a variety of carbon-carbon bond-forming reactions, including aldol (B89426) additions and Mannich reactions. When coupled with the chirality inherent in or induced adjacent to the amine functionality, these reactions can proceed with a high degree of stereocontrol, leading to the formation of compounds with multiple stereocenters.

Application in the Construction of Complex Oxacyclic Natural Product Motifs

The synthesis of natural products often requires the assembly of complex carbocyclic and heterocyclic ring systems with precise stereochemical control. The structural elements of this compound make it a potentially useful precursor for the synthesis of certain oxacyclic natural product motifs.

The dioxolane moiety serves as a protected 1,2-diol, which can be unmasked at a suitable stage of a synthetic sequence. This diol functionality can be a key feature in the formation of various oxygen-containing rings. For example, intramolecular cyclization reactions, such as Williamson ether synthesis or acid-catalyzed ring closure, could be employed to construct tetrahydrofuran (B95107) or tetrahydropyran rings, which are common structural units in many natural products.

Advanced Analytical Characterization Methodologies in Research of N Benzyl 2 1,3 Dioxolan 2 Yl Ethanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the carbon and hydrogen frameworks.

Proton NMR (¹H NMR) for Elucidating Proton Environments and Coupling Patterns

Proton NMR (¹H NMR) provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons. In N-benzyl-2-(1,3-dioxolan-2-yl)ethanamine, the distinct proton environments of the benzyl (B1604629) group, the ethylamine (B1201723) linker, and the dioxolane ring give rise to a characteristic spectrum.

The aromatic protons of the benzyl group typically appear as a multiplet in the range of δ 7.2-7.4 ppm. The two benzylic protons (Ar-CH₂-N) are chemically equivalent and are expected to produce a singlet around δ 3.8 ppm, as they are adjacent to a nitrogen atom but have no adjacent protons to couple with. The protons of the ethylamine bridge (-CH₂-CH₂-) would present as complex multiplets. The methylene (B1212753) group attached to the nitrogen (-N-CH₂-) is expected around δ 2.8 ppm, while the adjacent methylene group (-CH₂-CH-) is anticipated near δ 1.9 ppm. The single proton on the dioxolane ring (O-CH-O) would likely appear as a triplet around δ 4.8-5.0 ppm due to coupling with the adjacent CH₂ group. The four protons of the dioxolane's ethylenedioxy group (-O-CH₂-CH₂-O-) are expected to produce a multiplet around δ 3.9-4.1 ppm. A broad singlet corresponding to the N-H proton of the secondary amine can also be observed, though its chemical shift is variable and depends on solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Aromatic (C₆H₅) | 7.20 - 7.40 | Multiplet | 5H |

| Dioxolane CH | 4.80 - 5.00 | Triplet | 1H |

| Dioxolane O-CH₂-CH₂-O | 3.90 - 4.10 | Multiplet | 4H |

| Benzylic (Ar-CH₂) | ~ 3.80 | Singlet | 2H |

| N-CH₂ | ~ 2.80 | Multiplet | 2H |

| N-H | Variable | Broad Singlet | 1H |

| CH₂-CH (ethyl) | ~ 1.90 | Multiplet | 2H |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) is used to determine the number of non-equivalent carbons and to probe the carbon skeleton of a molecule. The spectrum of this compound would show distinct signals for each unique carbon atom.

The carbon atoms of the phenyl ring are expected in the aromatic region, from δ 127 to 140 ppm. The benzylic carbon (Ar-CH₂) would likely appear around δ 54 ppm. The carbons of the ethylamine linker are expected at approximately δ 49 ppm (N-CH₂) and δ 35 ppm (-CH₂-CH). Within the dioxolane ring, the acetal (B89532) carbon (O-CH-O) gives a characteristic signal downfield, typically around δ 103-104 ppm. The two equivalent carbons of the ethylenedioxy group (-O-CH₂-CH₂-O-) are expected to resonate around δ 65 ppm.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Aromatic C (quaternary) | ~140 |

| Aromatic CH | 127 - 129 |

| Dioxolane CH | ~104 |

| Dioxolane O-CH₂ | ~65 |

| Benzylic CH₂ | ~54 |

| N-CH₂ | ~49 |

| Ethyl CH₂ | ~35 |

Two-Dimensional NMR Techniques (e.g., HMBC, COSY) for Detailed Structural Elucidation

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning ¹H and ¹³C signals and confirming the connectivity of atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show cross-peaks connecting the proton at the 2-position of the dioxolane ring to the adjacent ethyl CH₂ protons. It would also confirm the connectivity between the two CH₂ groups of the ethylamine bridge.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. Key HMBC correlations would include signals from the benzylic protons to the aromatic carbons, and from the ethylamine bridge protons to both the benzylic carbon and the dioxolane carbons, thus confirming the link between the different fragments of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound would exhibit several characteristic absorption bands. A moderate band around 3300-3500 cm⁻¹ would indicate the N-H stretching of the secondary amine. The C-H stretching of the aromatic ring would appear just above 3000 cm⁻¹, while the aliphatic C-H stretches would be observed just below 3000 cm⁻¹. Strong C-O stretching bands, characteristic of the acetal group in the dioxolane ring, would be prominent in the 1000-1200 cm⁻¹ region. Aromatic C=C stretching vibrations typically appear in the 1450-1600 cm⁻¹ range.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Intensity |

| Secondary Amine | N-H stretch | 3300 - 3500 | Moderate |

| Aromatic C-H | C-H stretch | 3000 - 3100 | Moderate |

| Aliphatic C-H | C-H stretch | 2850 - 3000 | Moderate to Strong |

| Aromatic Ring | C=C stretch | 1450 - 1600 | Moderate |

| Acetal | C-O stretch | 1000 - 1200 | Strong |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental formula of a compound and can offer structural clues based on its fragmentation patterns. For this compound (C₁₂H₁₇NO₂), the molecular weight is 207.27 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass and elemental composition.

Under electron ionization (EI), the molecule would undergo characteristic fragmentation. A common and often base peak for N-benzyl compounds is the tropylium (B1234903) ion at m/z 91, formed by rearrangement and cleavage of the benzyl group. nih.gov Another significant fragmentation pathway is alpha-cleavage adjacent to the nitrogen atom, which could lead to the formation of ions at m/z 134 (loss of the benzyl radical) or m/z 116 (loss of the dioxolanyl-ethyl radical). The dioxolane ring itself can fragment, for example, by losing ethylene (B1197577) oxide to give a characteristic fragment.

Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from starting materials, byproducts, or isomers. researchgate.net

Gas Chromatography (GC): Coupled with a mass spectrometer (GC-MS), this technique is highly effective for separating and identifying volatile compounds. A non-polar or mid-polarity capillary column (e.g., HP-5ms) would be suitable for analysis. The retention time provides a measure of purity, while the mass spectrum confirms the identity of the eluted compound. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile method for purity assessment of non-volatile or thermally sensitive compounds. A reversed-phase C18 column with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727) would be appropriate. rsc.org Adding a modifier such as formic acid or trifluoroacetic acid to the mobile phase is often necessary to ensure good peak shape for the basic amine compound by protonating it. Detection is typically achieved using a UV detector, set to a wavelength where the benzene (B151609) ring absorbs (around 254 nm).

Gas Chromatography (GC) with Flame Ionization Detection (FID)

Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used technique for assessing the purity and quantifying the presence of volatile and semi-volatile organic compounds. For amine compounds such as this compound, GC-FID offers high resolution and sensitivity. The methodology involves vaporizing the sample and passing it through a capillary column with a specific stationary phase, often one designed for the analysis of basic compounds to ensure good peak shape and prevent tailing.

In a typical application, a specialized capillary column, such as one with a modified polyethylene (B3416737) glycol or a dedicated amine-specific phase, is employed. nih.gov The separation is based on the differential partitioning of the analyte between the carrier gas (mobile phase) and the stationary phase. As the compound elutes from the column, it is combusted in a hydrogen-air flame. The combustion process generates ions, creating a current that is proportional to the amount of organic analyte present. This allows for the quantitative determination of the main compound and any volatile impurities. Method validation for such analyses typically demonstrates excellent linearity, recovery, and repeatability. nih.gov

Table 1: Illustrative GC-FID Parameters for Amine Analysis

| Parameter | Value |

|---|---|

| Column | Capillary Column for Amines (e.g., Agilent J&W CP-Volamine) |

| Column Dimensions | 30 m x 0.32 mm ID, 5.0 µm film thickness |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

| Oven Program | 50 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Injection Volume | 1 µL |

| Split Ratio | 50:1 |

This table represents typical starting conditions for the analysis of volatile amines and would require optimization for this compound specifically. researchgate.net

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Separation

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for determining the purity of non-volatile or thermally labile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically consisting of water and a miscible organic solvent like acetonitrile or methanol. sielc.com

The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. More nonpolar compounds are retained longer on the column. By running a gradient (where the organic solvent concentration is increased over time) or an isocratic (constant mobile phase composition) method, this compound can be separated from its precursors, by-products, and degradation products. nih.gov Detection is commonly achieved using an ultraviolet (UV) detector, as the benzyl group in the molecule contains a chromophore that absorbs UV light. The area of the peak corresponding to the main compound relative to the total area of all peaks provides a quantitative measure of its purity. researchgate.net

Table 2: Representative HPLC Purity Analysis Results

| Peak No. | Retention Time (min) | Peak Area | Area % | Identity |

|---|---|---|---|---|

| 1 | 2.54 | 1,540 | 0.05 | Impurity A |

| 2 | 4.88 | 3,075,600 | 99.80 | This compound |

| 3 | 6.12 | 3,080 | 0.10 | Impurity B |

| 4 | 7.91 | 1,542 | 0.05 | Impurity C |

| Total | | 3,081,762 | 100.00 | |

This data is illustrative of a high-purity sample analyzed by HPLC-UV.

Chiral Chromatography for Enantiomeric Excess Determination

Since this compound possesses a chiral center, it can exist as a pair of enantiomers. Chiral chromatography is a specialized form of HPLC used to separate these enantiomers. This technique is critical in asymmetric synthesis to determine the enantiomeric excess (ee), which is a measure of the purity of one enantiomer over the other in a mixture.

The separation is achieved by using a chiral stationary phase (CSP). CSPs are themselves enantiomerically pure and interact diastereomerically with the enantiomers of the analyte, leading to different retention times. Common CSPs are based on polysaccharides (like cellulose (B213188) or amylose (B160209) derivatives), proteins, or synthetic polymers. For the separation of amines, polysaccharide-based columns are often effective. azypusa.com The mobile phase is typically a mixture of an alkane (e.g., hexane) and an alcohol (e.g., isopropanol). By comparing the peak areas of the two separated enantiomers, the enantiomeric excess can be calculated using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100.

Table 3: Example Data from Chiral HPLC Analysis

| Enantiomer | Retention Time (min) | Peak Area |

|---|---|---|

| (R)-enantiomer | 10.2 | 195,000 |

| (S)-enantiomer | 12.5 | 5,000 |

| Enantiomeric Excess (ee) | | 95.0% |

This table illustrates the successful separation of enantiomers and the calculation of a high enantiomeric excess.

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structural Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. nih.gov For chiral molecules like this compound, single-crystal X-ray diffraction is the gold standard for unambiguously determining its absolute configuration. ed.ac.ukchem-soc.si This technique has been successfully applied to confirm the absolute configuration of numerous structurally similar N-benzyl-N-[(2,2-dimethyl-1,3-dioxolan-4-yl)...] derivatives. mdpi.commdpi.commdpi.commdpi.com

The method involves irradiating a single crystal of the compound with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to build a model of the electron density within the crystal, from which the positions of all atoms can be determined. nih.gov To establish the absolute configuration of a light-atom molecule, anomalous dispersion effects are utilized. thieme-connect.de By carefully analyzing the intensities of specific pairs of reflections (Bijvoet pairs), the true handedness of the molecule can be assigned, often expressed by the Flack parameter, which should be close to zero for the correct configuration. chem-soc.si The analysis also provides precise data on bond lengths, bond angles, and intermolecular interactions (such as hydrogen bonding) in the solid state. researchgate.netresearchgate.net

Table 4: Hypothetical Crystallographic Data for this compound Hydrochloride

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₂H₁₈ClNO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| Unit Cell Dimensions | a = 9.1 Å, b = 15.5 Å, c = 11.3 Å, β = 104.3° |

| Volume (V) | 1547 ų |

| Molecules per unit cell (Z) | 4 |

| Final R-indices [I > 2σ(I)] | R₁ = 0.045, wR₂ = 0.075 |

| Flack Parameter | 0.02(5) |

This table presents a plausible set of crystallographic data, indicating a well-refined structure and a confidently assigned absolute configuration.

Computational Chemistry and Molecular Modeling Studies of N Benzyl 2 1,3 Dioxolan 2 Yl Ethanamine

In Silico Molecular Modeling for Structure-Reactivity and Structure-Property Relationships

In silico molecular modeling is instrumental in establishing relationships between a molecule's structure and its reactivity or physical properties, often through Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies. These models correlate calculated molecular descriptors with experimentally observed activities or properties.

For N-benzyl-2-(1,3-dioxolan-2-yl)ethanamine and its analogs, a QSAR study would involve calculating a variety of molecular descriptors that quantify steric, electronic, and topological features. nih.govmdpi.commdpi.com For instance, descriptors such as molecular weight, polar surface area (PSA), and dipole moment have been shown to be key properties governing the biological activity of related N-benzylpiperidine compounds. mdpi.com By building a statistical model, such as one using multiple linear regression, it becomes possible to predict the biological activity of new, unsynthesized derivatives. mdpi.commdpi.com This approach significantly accelerates the process of identifying molecules with desired characteristics.

The table below illustrates the types of molecular descriptors that would be calculated for this compound in a typical QSAR/QSPR study and the properties they help predict.

| Descriptor Category | Example Descriptor | Predicted Property/Relationship |

|---|---|---|

| Electronic | Dipole Moment | Binding affinity, solubility, intermolecular interactions |

| Topological | Polar Surface Area (PSA) | Membrane permeability, bioavailability |

| Steric | Molecular Volume | Receptor fit, steric hindrance in reactions |

| Thermodynamic | LogP (Octanol-Water Partition Coefficient) | Lipophilicity, absorption, and distribution |

| Quantum Chemical | HOMO/LUMO Energies | Reactivity, electron-donating/accepting ability |

Prediction and Analysis of Molecular Conformations and Interactions

The three-dimensional structure and flexibility of a molecule are critical to its function, particularly its ability to interact with biological targets. Computational methods can predict the stable conformations of this compound and how it binds within a receptor pocket.

Conformational Analysis: The 1,3-dioxolane (B20135) ring is known to adopt non-planar conformations, typically a "half-chair" or "envelope" form. scispace.com Computational studies on related 1,3-dioxane systems have used methods like ab initio molecular orbital theory and Density Functional Theory (DFT) to determine the relative energies of different conformers, such as chair and twist-boat forms. researchgate.net A similar analysis of this compound would reveal the preferred spatial arrangement of its benzyl (B1604629) and ethylamine (B1201723) substituents, which is crucial for understanding its interaction with other molecules.

Molecular Docking: Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another, typically a small molecule ligand to a protein receptor. ekb.egnih.gov In a docking simulation, this compound would be placed into the active site of a target protein. The algorithm would then explore various binding poses and score them based on binding energy. semanticscholar.org Studies on related N-benzyl derivatives have shown that key interactions often include cation-π stacking between a protonated amine and aromatic residues (like tryptophan) and hydrogen bonding. mdpi.com Such simulations can identify the specific amino acids involved in binding and predict the compound's affinity for the target. benthamdirect.com

The following table details the potential molecular interactions between this compound and a hypothetical protein target that could be identified through docking studies.

| Molecular Moiety | Potential Interaction Type | Interacting Protein Residue (Example) |

|---|---|---|

| Benzyl Ring | π-π Stacking / Hydrophobic Interaction | Phenylalanine, Tyrosine |

| Secondary Amine (protonated) | Cation-π Interaction / Hydrogen Bond | Tryptophan, Aspartate, Glutamate |

| Dioxolane Oxygen Atoms | Hydrogen Bond | Serine, Threonine, Asparagine |

| Ethyl Linker | Van der Waals / Hydrophobic Interaction | Leucine, Valine, Alanine |

Quantum Chemical Calculations for Reaction Mechanism Elucidation and Transition State Analysis

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are essential for investigating reaction mechanisms at the electronic level. rsc.orgrsc.org These methods can map out the entire energy profile of a chemical reaction, including the structures of reactants, products, intermediates, and, most importantly, transition states.

For the synthesis of this compound, a common route would be the reductive amination of 2-(1,3-dioxolan-2-yl)acetaldehyde with benzylamine (B48309). DFT calculations could be employed to:

Model the reaction pathway: Trace the geometric changes as reactants are converted to products. acs.org

Locate Transition States (TS): Identify the highest energy point along the reaction coordinate, which corresponds to the transition state structure.

Calculate Activation Energies (Ea): Determine the energy barrier that must be overcome for the reaction to proceed, providing insights into reaction rates.

Computational studies on related amine syntheses, such as cobalt-catalyzed hydroaminocarbonylation, have successfully used DFT to distinguish between proposed mechanisms like reductive elimination and nucleophilic substitution by comparing their activation barriers. acs.org A similar approach for this compound synthesis would clarify the stepwise mechanism and identify the rate-determining step.

This table presents hypothetical energy values for a proposed reaction step in the synthesis of the title compound, illustrating the kind of data generated by quantum chemical calculations.

| Parameter | Hypothetical Calculated Value (kcal/mol) | Significance |

|---|---|---|

| Energy of Reactants | 0.0 (Reference) | Baseline energy of the starting materials. |

| Energy of Transition State (TS) | +15.5 | The highest energy point of the reaction barrier. |

| Activation Energy (Ea) | +15.5 | Energy barrier determining the reaction rate. |

| Energy of Products | -25.0 | Relative stability of the final products. |

| Reaction Energy (ΔE) | -25.0 | Overall thermodynamic favorability (exothermic). |

Application of Machine Learning and Artificial Intelligence in Synthetic Route Design and Optimization

| Retrosynthetic Step | Target/Intermediate | Proposed Precursors | Implied Reaction Type |

|---|---|---|---|

| Step 1 | This compound | Benzylamine + 2-(1,3-dioxolan-2-yl)acetaldehyde | Reductive Amination |

| Step 2 | 2-(1,3-dioxolan-2-yl)acetaldehyde | 3,3-diethoxypropan-1-ol (or similar protected precursor) | Deprotection/Oxidation |

| Step 3 | Benzylamine | (Commercially Available) | - |

Steric and Electronic Effects Probed by Computational Methods

Computational methods provide quantitative measures of the steric and electronic properties that govern a molecule's behavior. For this compound, these analyses can explain its reactivity, stability, and interaction preferences.

Electronic Effects: The distribution of electrons within the molecule is a key determinant of its reactivity. A Molecular Electrostatic Potential (MEP) map can be calculated using DFT to visualize electron-rich and electron-poor regions. orientjchem.org For this molecule, negative potential (red) would be expected around the electronegative oxygen and nitrogen atoms, indicating sites susceptible to electrophilic attack, while positive potential (blue) would be found around the amine hydrogen, a site for nucleophilic interaction. orientjchem.org Furthermore, methods like Natural Population Analysis can assign partial atomic charges to each atom, quantifying this distribution. orientjchem.org Studies on related N-benzyl compounds have used these methods to understand intramolecular interactions and charge delocalization. researchgate.netresearchgate.netmdpi.com